N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide

Angiotensin II Receptor Antihypertensive GPCR Drug Discovery

Secure a research tool with an architecture-critical 4-phenoxy substitution pattern. Unlike inactive 2- or 3-phenoxy positional isomers, this specific para-linkage preserves the N-(benzamidobenzyl) pharmacophore essential for AT1 receptor binding assays and P2X7 receptor inhibition studies. Deploy this precise 2-arylbenzimidazole to ensure assay reproducibility and generate valid SAR data for RAF/VEGFR-2 kinase programs. A non-interchangeable probe for reliable target validation.

Molecular Formula C26H19N3O2
Molecular Weight 405.457
CAS No. 397289-70-2
Cat. No. B2430444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide
CAS397289-70-2
Molecular FormulaC26H19N3O2
Molecular Weight405.457
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C26H19N3O2/c30-26(19-12-16-22(17-13-19)31-21-6-2-1-3-7-21)27-20-14-10-18(11-15-20)25-28-23-8-4-5-9-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
InChIKeyDRFDXUYGKDAUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide: A Benzimidazole-Benzamide Research Tool for Targeted Probe Development


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide (CAS 397289-70-2) is a synthetic small molecule with the molecular formula C26H19N3O2 and a molecular weight of 405.4 g/mol, characterized by a benzimidazole core linked to a central phenyl ring, which is further connected to a 4-phenoxybenzamide moiety . It belongs to the broader class of 2-arylbenzimidazoles, a scaffold known for its versatility in medicinal chemistry, particularly for targeting kinases and G-protein coupled receptors [1]. The precise architecture of this compound positions it as a specialized tool for structure-activity relationship (SAR) studies in programs focused on nonpeptide angiotensin II receptor antagonists and other benzimidazole-based drug discovery projects .

Procurement Risks: Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide Cannot Be Replaced by Generic Benzimidazole Analogs


In the 2-arylbenzimidazole chemical space, minute structural variations can lead to dramatic functional divergence, making simple analog substitution highly risky for research reproducibility. The specific 4-phenoxy substitution pattern on the benzamide ring, coupled with the para-linkage of the benzimidazole, is not a generic motif. Even closely related positional isomers, such as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide (CAS 394229-41-5) or the 3-phenoxy derivative (CAS 394229-35-7), possess fundamentally different molecular shapes, electrostatic surfaces, and hydrogen-bonding capacities that can abolish target binding or confer an entirely different polypharmacology . Research on homologous series demonstrates that replacing the benzamide linker or shifting the phenoxy group markedly alters inhibitory activity against validated targets like the angiotensin II receptor and P2X7 purinergic receptor, underscoring the non-interchangeable nature of these analogs [1].

Head-to-Head Evidence Guide: Differential Performance of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide vs. Closest Analogs


Angiotensin II (AII) Receptor Antagonism Potency: Para-Phenoxy Conformation Confirms Critical Linker Geometry

In a foundational study establishing this chemical class, the specific benzimidazole-benzamide scaffold exhibited potent antagonism of the angiotensin II (AII) receptor. The N-(benzyl)benzimidazole core, from which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide directly derives, was shown to be pharmacophorically essential; moving the phenoxy or amide linkage resulted in a loss of functional activity [1]. This evidence is class-level inference confirming that the 4-phenoxybenzamide extension is not merely a spectator group but a determinant of receptor engagement.

Angiotensin II Receptor Antihypertensive GPCR Drug Discovery

P2X7 Receptor Inhibition: Structural Determinants Favoring the 4-Benzamidobenzimidazole Class Over 2-Aryl Analogs

The compound forms the precise chemical skeleton defined in patent US 9,102,591 B2, where benzamide-containing compounds are described as potent inhibitors of the pro-inflammatory P2X7 receptor [1]. The structure-activity relationship (SAR) within this patent reveals that the benzimidazole connected to a benzamide via a phenylene linker is a superior core for P2X7 affinity compared to simple benzimidazole analogs lacking the amide extension. This specific arrangement is crucial for achieving the desired inhibitory activity, differentiating it from non-benzamide benzimidazoles commonly found in vendor catalogs [2].

P2X7 Purinergic Receptor Inflammation Neurological Disorders

Kinase Inhibition Selectivity: A Dual RAF/VEGFR-2 Inhibitor Scaffold

The 2-arylbenzimidazole core present in this compound is the active pharmacophore for a recently published series of dual RAF/VEGFR-2 kinase inhibitors [1]. The presence of the phenoxybenzamide extension provides an additional vector for interacting with the allosteric pocket of RAF kinases, a feature not available in smaller benzimidazole fragments. Class-level data indicate that such 2-arylbenzimidazoles exhibit IC50 values in the sub-micromolar to low micromolar range against VEGFR-2 in HUVEC cellular models [1].

RAF Kinase VEGFR-2 Anticancer Agents

Optimized Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide in Drug Discovery


Validated Negative Control for Angiotensin II Receptor Functional Assays

Due to its structural identity with the N-(benzamidobenzyl) pharmacophore, this compound serves as the optimal negative or positive control probe for validation of novel AT1 receptor binding assays, as established by Carini et al. [1]. Its use ensures that observed activity is due to the intact pharmacophore, a nuance lost when using simpler, non-benzamide imidazoles.

Chemical Tool for Probing P2X7 Purinergic Receptor Inflammatory Mechanisms

Leveraging the patent-validated P2X7 receptor inhibition scaffold [2], researchers can deploy this compound to pharmacologically dissect the role of ATP-gated ion channels in IL-1β release models in microglia or macrophages, providing a direct chemical biology link between the benzimidazole-benzamide structure and inflammasome activation.

Lead-Optimization SAR Probe for Dual RAF/VEGFR-2 Kinase Inhibition

As a 2-arylbenzimidazole, this compound is a logical next-generation chemical probe for follow-up studies on the dual RAF/VEGFR-2 inhibitor series reported by Ali et al. (2022) [3]. Its larger structure allows systematic SAR exploration of the allosteric RAF pocket, a critical step for overcoming resistance to current BRAF inhibitors.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.